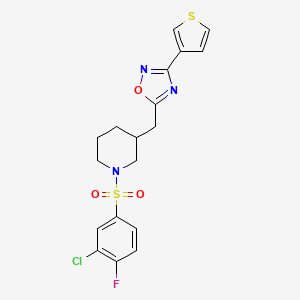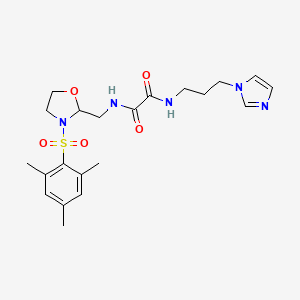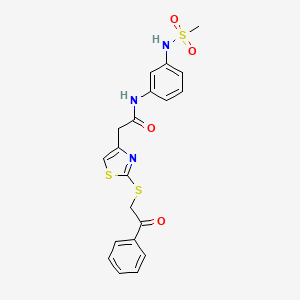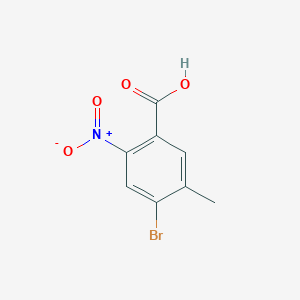![molecular formula C19H20N4O2 B2580943 6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415524-61-5](/img/structure/B2580943.png)
6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Dimethylfuran-3-carbonyl chloride” is a laboratory chemical used in the synthesis of substances . It’s a colorless to light yellow liquid .
Molecular Structure Analysis
The molecular formula of “2,5-Dimethylfuran-3-carbonyl chloride” is C7H7ClO2, and its molecular weight is 158.58 g/mol . The SMILES string representation is Cc1cc(C(Cl)=O)c©o1 .Physical And Chemical Properties Analysis
“2,5-Dimethylfuran-3-carbonyl chloride” has a refractive index of n20/D 1.507 (lit.), a boiling point of 203 °C (lit.), and a density of 1.19 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Research has demonstrated efficient synthesis methods for creating pyridine derivatives, including compounds similar to the one . For instance, one study reported a novel multicomponent synthesis technique utilizing triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst under microwave irradiation and solvent-free conditions. This method emphasizes the efficiency and environmental benefits of synthesizing pyridine-pyrimidine derivatives and their bis-derivatives from dialdehydes and dinitriles, showcasing advancements in green chemistry and catalyst reusability (Rahmani et al., 2018).
Structural Analysis and Properties
Several studies have focused on the structural analysis and properties of pyridine derivatives. X-ray and spectroscopic analysis have been used to determine the molecular structure and optical properties of pyridine compounds. These analyses include IR, UV-vis absorption, and fluorescence spectroscopy to understand the effects of substituents on their emission spectra, providing insights into the electronic properties and potential applications of these compounds in optoelectronic devices (Cetina et al., 2010).
Potential Applications
Research on pyridine derivatives has also highlighted their potential applications in various fields. For example, some pyridine derivatives have been studied for their blue emissive properties and ability to act as fluorescent chemosensors for ions and molecules, demonstrating the versatility of these compounds in sensing and molecular recognition technologies (Shylaja et al., 2020). Additionally, the exploration of pyridine and pyrazole hybrid derivatives has revealed their potential in medicinal chemistry, including antimicrobial and antioxidant activities, further underscoring the broad utility of these compounds in developing new therapeutics (Flefel et al., 2018).
Safety and Hazards
“2,5-Dimethylfuran-3-carbonyl chloride” is classified as a flammable liquid (Category 4), and it can cause severe skin burns and eye damage . Safety measures include keeping away from heat, sparks, and open flames, washing skin thoroughly after handling, wearing protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
6-[5-(2,5-dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-5-17(13(2)25-12)19(24)23-10-15-8-22(9-16(15)11-23)18-4-3-14(6-20)7-21-18/h3-5,7,15-16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGHHCPMOISJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(2,5-Dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580860.png)
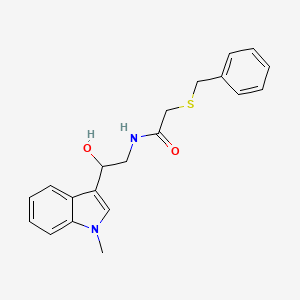
![N1-phenyl-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2580864.png)
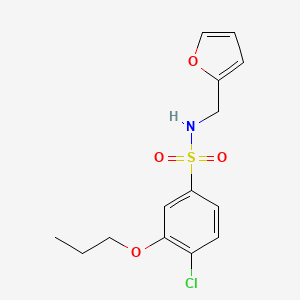
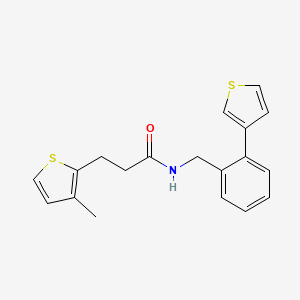
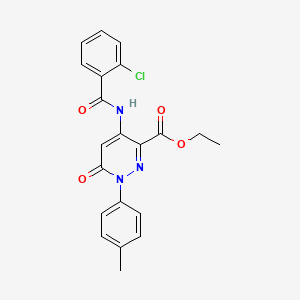
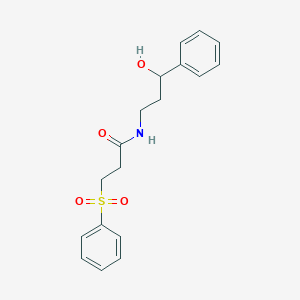
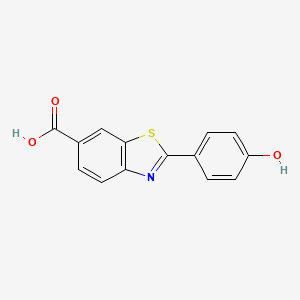
![2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2580874.png)
